6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a dimethylsulfamoylphenyl group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the amino group and the dimethylsulfamoylphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the picolinic acid moiety can chelate metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The dimethylsulfamoylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-picolinic acid: Lacks the dimethylsulfamoylphenyl group, resulting in different chemical properties.
3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid: Lacks the amino group, affecting its reactivity and applications.
6-Amino-3-(4-sulfamoylphenyl)picolinic acid: Contains a sulfamoyl group instead of a dimethylsulfamoyl group, leading to different solubility and reactivity.
Uniqueness
6-Amino-3-(4-N,N-dimethylsulfamoylphenyl)picolinic acid is unique due to the presence of both the amino group and the dimethylsulfamoylphenyl group. This combination of functional groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-amino-3-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-9(4-6-10)11-7-8-12(15)16-13(11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDLJSGIZSEFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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